molecular formula C4H11NO2 B1375045 (2R)-2-Aminobutane-1,4-diol CAS No. 80572-06-1

(2R)-2-Aminobutane-1,4-diol

Cat. No.: B1375045
CAS No.: 80572-06-1
M. Wt: 105.14 g/mol
InChI Key: PYBVXNWDSBYQSA-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Aminobutane-1,4-diol is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Configuration Analysis

(2R)-2-Aminobutane-1,4-diol is involved in the synthesis of various compounds. For instance, its derivatives have been synthesized through the addition of furyllithium to protected d-threoninal and d-allothreoninal, originating from d-threonine and d-allothreonine. These derivatives' structure and stereochemistry are confirmed using NMR spectroscopy and X-ray analysis (Szechner et al., 1994).

Applications in Asymmetric Organic Synthesis

A derivative, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, showcases its utility in asymmetric organic synthesis, particularly as a protecting group for boronic acids. This derivative enables the creation of various diastereo- and enantiomerically pure organoboron reagents and intermediates in asymmetric synthesis (Berg et al., 2012).

Efficient Synthesis Methods

Efficient synthesis methods for enantiomers of 4-aminobutane-1,2,3-triol have been developed using d- or l-glucose as starting materials. This demonstrates the compound's potential in generating amines with high yield and specific configurations (Dunlap et al., 2008).

Inhibitor Synthesis

Its use in the synthesis of stereodivergent diastereomers of 1-substituted 3-aminobutane-1,4-diols, including the first inhibitor of CERT-dependent ceramide trafficking HPA-12, demonstrates its significance in developing inhibitors for specific biological pathways (Ďuriš et al., 2011).

High-Yielding Chiral Inducer Preparation

A method for preparing (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a chiral inducer, in high yield through a simplified process demonstrates its importance in chiral synthesis (Hu et al., 2014).

Green Chemistry Perspective

Advancements in green chemistry have led to new synthetic methods for compounds like (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, which have applications in asymmetric organic synthesis. Such methods utilize methanol as a methylating agent and inorganic alkali instead of traditional reagents (Hu & Shan, 2020).

Optical Isomer Resolution

This compound has been used in the optical resolution of isomers, highlighting its role in creating highly pure enantiomers of certain compounds (Tamai et al., 1990).

Properties

IUPAC Name

(2R)-2-aminobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBVXNWDSBYQSA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.